molecular formula C8H8BrClN2O B8171540 5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide

5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B8171540
M. Wt: 263.52 g/mol
InChI Key: VTKJNCJJGKZUED-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide: is a heterocyclic organic compound with the molecular formula C8H8BrClN2O. It is a derivative of pyridine, featuring bromine and chlorine substituents at the 5 and 6 positions, respectively, and a carboxamide group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide typically involves the halogenation of a pyridine derivative followed by amide formation. One common method includes:

    Halogenation: Starting with 3-pyridinecarboxamide, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.

    Amide Formation: The resulting halogenated intermediate is then reacted with dimethylamine to form the N,N-dimethylamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved would vary based on the specific biological system and the nature of the derivative being studied .

Comparison with Similar Compounds

    5-Bromo-6-chloropyridine-3-carboxamide: Lacks the N,N-dimethyl group, which may affect its reactivity and biological activity.

    5-Bromo-6-chloro-N-methylpyridine-3-carboxamide: Contains only one methyl group on the amide nitrogen, potentially altering its chemical properties.

    5-Bromo-6-chloro-2-methylpyridine-3-carboxamide: The methyl group at the 2 position can influence its steric and electronic properties.

Uniqueness: 5-Bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide is unique due to the presence of both bromine and chlorine atoms, as well as the N,N-dimethylamide group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-6-chloro-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O/c1-12(2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKJNCJJGKZUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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